Pyrrolidine, 1-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)-
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Overview
Description
Pyrrolidine, 1-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a tetrahydropyrido-pyrimidine core, and a phenylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Construction of the Tetrahydropyrido-pyrimidine Core: This step may involve condensation reactions between appropriate precursors.
Introduction of the Phenylmethyl Group: This can be done through alkylation reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological macromolecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.
Pyrido-pyrimidine Derivatives: Compounds with similar core structures.
Phenylmethyl Substituted Compounds: Molecules with phenylmethyl groups.
Uniqueness
The uniqueness of Pyrrolidine, 1-((1,2,3,4-tetrahydro-3,7-dimethyl-4-oxo-1-(phenylmethyl)-2-thioxopyrido(2,3-d)pyrimidin-6-yl)carbonyl)- lies in its combination of structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
109493-32-5 |
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Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-benzyl-3,7-dimethyl-6-(pyrrolidine-1-carbonyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N4O2S/c1-14-16(20(27)24-10-6-7-11-24)12-17-18(22-14)25(21(28)23(2)19(17)26)13-15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3 |
InChI Key |
AQPOACVLYRWBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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